Lactulose

Description

Properties

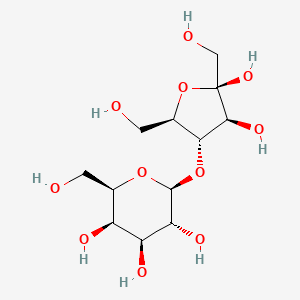

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4S,5R)-4,5-dihydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)7(17)8(18)11(21-4)22-9-5(2-14)23-12(20,3-15)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6+,7+,8-,9-,10+,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLYHFGKNRPGE-FCVZTGTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C2O)(CO)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@]([C@H]2O)(CO)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045833 | |

| Record name | Lactulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in cold water, hot water. Solubility in water: 76.4% @ 30 deg. C, 764.0 mg/mL | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4618-18-2, 58166-24-8, 58166-25-9 | |

| Record name | Lactulose [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Fructofuranose, 4-O-beta-D-galactopyranosyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Lactulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lactulose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Fructose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-LACTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XH2P2N8EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169 °C | |

| Record name | Lactulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00581 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lactulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Chemical Synthesis of Lactulose from Lactose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactulose, a synthetic disaccharide composed of galactose and fructose, is a widely utilized pharmaceutical agent for the treatment of constipation and hepatic encephalopathy.[1][2] Its industrial production is predominantly achieved through the chemical isomerization of lactose, a readily available starting material from the dairy industry. This technical guide provides a comprehensive overview of the core chemical processes involved in this compound synthesis, with a focus on reaction mechanisms, catalytic systems, and experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the manufacturing process.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-fructose) is not naturally present in milk but is formed during thermal processing.[3] The primary route for its commercial synthesis is the isomerization of lactose (4-O-β-D-galactopyranosyl-D-glucose) in an alkaline environment.[2][4][5] This process, known as the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement, involves the conversion of the aldose (glucose) moiety of lactose into a ketose (fructose) moiety.[4][6][7] While effective, the chemical synthesis of this compound is often associated with challenges such as low yields and the formation of undesirable by-products, necessitating costly and complex purification steps.[1][2] This guide delves into the technical details of various chemical approaches to optimize this compound synthesis.

The Lobry de Bruyn-Alberda van Ekenstein Rearrangement: The Core Chemical Transformation

The isomerization of lactose to this compound in an alkaline medium proceeds through the Lobry de Bruyn-Alberda van Ekenstein (LA) rearrangement. This reaction is initiated by the action of a base, which facilitates the formation of an enediol intermediate from the glucose part of the lactose molecule. This intermediate is then able to rearrange to form the fructose moiety, resulting in this compound.

Caption: The Lobry de Bruyn-Alberda van Ekenstein rearrangement for lactose isomerization.

Catalytic Systems for Lactose Isomerization

A variety of alkaline catalysts have been employed to facilitate the isomerization of lactose to this compound. The choice of catalyst significantly impacts the reaction rate, yield, and the profile of by-products.

Strong Alkalis

Strong bases such as sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) are commonly used catalysts in industrial this compound production.[8]

Basic Magnesium Salts

A mixture of a basic magnesium salt, such as magnesium oxide (MgO), and sodium hydrosulphite has been shown to be an effective epimerizing agent, leading to high yields and purity.[8]

Sodium Aluminate

Sodium aluminate is another catalyst used for lactose isomerization, with processes developed for both high and low conversion rates of lactose.[9]

Organogermanium Compounds

Organogermanium compounds, such as poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132), have been demonstrated to significantly promote the isomerization of lactose to this compound, with reported conversion ratios of approximately 80%.[10] These compounds are thought to form a stable complex with the ketose, thereby driving the reaction towards this compound formation.[10][11]

Other Catalytic Systems

Other catalysts explored for this compound synthesis include sodium sulfite, which offers a gentler epimerization with reduced discoloration, and arginine, which provides an alkaline environment for the isomerization to occur.[3][12]

Quantitative Data on this compound Synthesis

The following tables summarize quantitative data from various studies on the chemical synthesis of this compound, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: this compound Synthesis using Strong Alkalis

| Catalyst | Lactose Conc. | Temperature (°C) | Time | This compound Yield (%) | Reference |

| NaOH (1M) | 20% | 90 | 2 h | >30.9 | [7] |

| NaOH | - | 70 | 70 min | 23.9 - 26.7 | [6] |

| Ca(OH)₂ | - | - | - | - | [5] |

| NaOH | - | - | - | ~20 | [5] |

Table 2: this compound Synthesis using Other Catalysts

| Catalyst | Lactose Conc. (w/v) | Temperature (°C) | Time | This compound Yield (%) | Reference |

| MgO + Sodium Hydrosulphite | 60-70% | 90-100 | 10 min | High | [8] |

| Sodium Aluminate | 20-50% | 25-50 | 6-16 h | 73.0 - 84.8 | [9] |

| Ge-132 | 200 g/L | 60 | 20-30 min | ~65-75 | [10] |

| Arginine | 5% | 120 | 12 min | ~26 | [3] |

| Sodium Sulfite | - | 102 | 20 min | ~16 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol for this compound Synthesis using Magnesium Oxide and Sodium Hydrosulphite

Objective: To synthesize this compound from lactose using a mixture of magnesium oxide and sodium hydrosulphite as the catalyst.[8]

Materials:

-

Lactose

-

Magnesium oxide (MgO)

-

Sodium hydrosulphite

-

Deionized water

-

Two-liter flask with agitator

-

Heating mantle

-

Filtration apparatus

-

Strong cationic resin column

-

Weak anionic resin column

Procedure:

-

Add 0.750 kg of lactose, 0.750 g of sodium hydrosulphite, and 0.400 kg of deionized water to a two-liter flask equipped with an agitator.[8]

-

Heat the mixture to 95°C to dissolve the lactose.[8]

-

Add 0.750 g of magnesium oxide to the solution.[8]

-

Increase the temperature to 100°C and maintain for 10 minutes.[8]

-

Cool the reaction mixture.

-

Filter off the unreacted lactose, which can be reused in subsequent preparations.[8]

-

Pass the clear solution through a strong cationic resin column followed by a weak anionic resin column for purification.[8]

Protocol for this compound Synthesis using Sodium Aluminate

Objective: To synthesize this compound from lactose using sodium aluminate as the catalyst.[9]

Materials:

-

Lactose

-

Sodium aluminate solution (30-40% by weight)

-

Water

-

Ice

-

Reaction vessel with stirring

-

Filtration apparatus

-

Ion-exchange resins

Procedure:

-

Prepare a 20-50% (by weight) aqueous solution or suspension of lactose.

-

Warm the lactose solution to a temperature between 25°C and 50°C.

-

Add the sodium aluminate solution to the lactose solution. The molar ratio of sodium aluminate to lactose should be between 0.5:1 and 2:1.[9]

-

Allow the reaction to proceed at a temperature between 25°C and 50°C for 6 to 16 hours.[9]

-

Quench the reaction by adding ice to the mixture.[9]

-

Neutralize the mixture, which will precipitate aluminum hydroxide.

-

Separate the aluminum hydroxide by filtration.[9]

-

Deionize the resulting solution using ion-exchange resins.[9]

Protocol for this compound Synthesis using Organogermanium Compound (Ge-132)

Objective: To synthesize this compound from lactose using Ge-132 as a reaction promoter under alkaline conditions.[10]

Materials:

-

Lactose

-

Poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132)

-

Sodium hydroxide (5 M)

-

Distilled water

-

Reaction vessel

-

Ice bath

Procedure:

-

Prepare a 297 g/L solution of Ge-132 in distilled water and adjust the pH to 13 with 5 M sodium hydroxide.

-

Prepare a 300 g/L solution of lactose in distilled water.

-

Under ice-cold conditions (0°C), mix the lactose and Ge-132 solutions in a 2:1 volume ratio to achieve final concentrations of 200 g/L lactose and 99.1 g/L Ge-132 (equimolar concentrations). The initial pH of the reaction mixture should be 12.[10]

-

Conduct the isomerization reaction at 60°C for an optimal time of 20-30 minutes.[10]

-

The resulting solution contains this compound, unreacted lactose, galactose, and the Ge-132 promoter, which can be separated and recovered.

Experimental Workflow and Purification

The overall process for chemical this compound synthesis involves several key stages, from the initial reaction to the final purification of the product.

Caption: A general experimental workflow for the chemical synthesis and purification of this compound.

Conclusion

The chemical synthesis of this compound from lactose via alkaline isomerization remains the cornerstone of its industrial production. While traditional methods using strong alkalis are well-established, they are often hampered by modest yields and the generation of impurities. Research into alternative catalytic systems, such as basic magnesium salts, sodium aluminate, and innovative organogermanium compounds, has demonstrated the potential for significantly improved yields and process efficiencies. The selection of a specific synthetic route will depend on a balance of factors including catalyst cost and recyclability, reaction conditions, and the complexity of downstream purification. Further advancements in catalyst development and process optimization are crucial for enhancing the economic and environmental sustainability of this compound manufacturing. This guide provides a foundational understanding of the key chemical principles and practical methodologies for professionals engaged in the research and development of this important pharmaceutical product.

References

- 1. Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]

- 6. researchgate.net [researchgate.net]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. US4536221A - Process for preparing this compound from lactose, in the form of a syrup or a crystalline product - Google Patents [patents.google.com]

- 9. US6214124B1 - Process for the preparation of a this compound syrup by lactose isomerization - Google Patents [patents.google.com]

- 10. Efficient Continuous Production of this compound Syrup by Alkaline Isomerization Using an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Alkaline Isomerization of Lactose to this compound in the Presence of an Organogermanium Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3707534A - Method for production of this compound concentrate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Lactulose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymatic pathways for lactulose synthesis, an essential disaccharide in the pharmaceutical and food industries. The document details the primary biocatalytic strategies, presents comparative quantitative data, and outlines key experimental protocols. The enzymatic production of this compound is a promising, environmentally friendly alternative to traditional chemical methods, which often involve harsh conditions and result in undesirable by-products.[1][2] The two principal enzymatic routes—transgalactosylation by β-galactosidase and isomerization by cellobiose 2-epimerase—offer distinct advantages and are explored in detail below.[1][2]

Pathway 1: Transgalactosylation via β-Galactosidase

The most extensively studied biocatalytic method for this compound synthesis is the transgalactosylation of fructose with lactose, catalyzed by β-galactosidase (β-G).[3][4] In this process, the enzyme first hydrolyzes lactose, cleaving the β-glycosidic bond to release glucose and form a galactosyl-enzyme intermediate.[5] This intermediate can then react with a nucleophilic acceptor. If the acceptor is water, hydrolysis is completed, yielding galactose. However, in the presence of a high concentration of fructose, fructose acts as the acceptor, and the galactosyl moiety is transferred to it, forming this compound.[1][6] This pathway is complex because the galactosyl residue can be transferred to various hydroxyl-group-bearing nucleophiles, leading to a mixture of monosaccharides, this compound, and other transgalactosylated oligosaccharides (TOS).[3]

Caption: β-Galactosidase pathway for this compound synthesis.

Enzyme Sources and Performance

β-Galactosidases are ubiquitous enzymes found in microorganisms, plants, and animals, with their catalytic properties varying significantly depending on the source.[6] For industrial applications, enzymes from microorganisms such as Kluyveromyces lactis, Aspergillus oryzae, and Bacillus circulans are of primary interest due to their high transgalactosylation activity.[7][8][9] The choice of enzyme is critical as it dictates the balance between the desired transgalactosylation reaction and the competing hydrolysis reaction.[9]

Quantitative Data for β-Galactosidase Pathway

The efficiency of this compound synthesis via transgalactosylation is influenced by numerous factors, including enzyme source, enzyme form (free vs. immobilized), substrate concentrations, temperature, and pH. The table below summarizes key performance data from various studies.

| Enzyme Source | Enzyme Form | Key Reaction Conditions | Max. This compound Yield/Concentration | Productivity | Reference |

| Kluyveromyces lactis | Permeabilized cells | 40% (w/v) Lactose, 20% (w/v) Fructose, 60°C, pH 7.0 | ~20 g/L | 6.8 g/L·h | [7] |

| Kluyveromyces lactis | Immobilized on silica | 40% (w/v) Lactose, 20% (w/v) Fructose, 47°C, pH 7.5 | 15.8 g/L | 1.32 mg/U·h | [10][11] |

| Aspergillus oryzae | Immobilized on glyoxyl-agarose | 50% (w/w) Substrates, Fructose/Lactose ratio 8, 50°C, pH 4.5 | 0.54 g/g | Not specified | [3] |

| Aspergillus oryzae | Immobilized | Whey lactose, 20% Fructose | 19.1 g/L (continuous) | Not specified | [12] |

| K. lactis | Commercial | 10% (w/w) Lactose, 30% (w/w) Fructose, 40°C, pH 6.7 | 12.2% (relative to initial lactose) | Not specified | [13] |

Experimental Protocol: this compound Synthesis in a Continuous Stirred Tank Reactor (CSTR)

This protocol is based on the methodology for continuous synthesis using immobilized β-galactosidase from Aspergillus oryzae.[3][4]

-

Enzyme Immobilization: Immobilize β-galactosidase from A. oryzae on monofunctional glyoxyl-agarose supports as described by Guisán (1988). Determine the hydrolytic activity of the resulting biocatalyst.[4]

-

Substrate Preparation: Prepare a concentrated feed solution by dissolving lactose and fructose in 100 mM citrate-phosphate buffer (pH 4.5). For a 50% (w/w) total sugar concentration with a fructose/lactose molar ratio of 8, dissolve the appropriate amounts of each sugar. Heat the buffer to 95°C before dissolving the sugars to ensure sterility and complete dissolution, then cool to the reaction temperature of 50°C.[3][4]

-

Reactor Setup: Use a 2 L jacketed glass reactor with a working volume of 585 mL, equipped with a magnetic stirrer and a heating immersion circulator to maintain the temperature at 50°C. Add the immobilized enzyme biocatalyst to the reactor.[3][4]

-

Continuous Reaction: Continuously feed the substrate solution into the reactor at a controlled flow rate (e.g., 12 mL/min) using a peristaltic pump. Ensure constant stirring to keep the immobilized enzyme suspended and maintain a homogenous mixture.[3]

-

Sampling and Analysis: Collect samples from the reactor outlet at regular intervals (e.g., every hour). Inactivate the enzyme in the samples immediately by heating (e.g., boiling for 5 minutes).[14]

-

Product Quantification: Analyze the composition of the reaction mixture (lactose, fructose, glucose, galactose, this compound, and other oligosaccharides) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[15]

Caption: General workflow for enzymatic this compound synthesis.

Pathway 2: Isomerization via Cellobiose 2-Epimerase

A more direct and promising route for this compound production is the isomerization of lactose using cellobiose 2-epimerase (CE). This enzyme catalyzes the conversion of the C-2 glucose moiety at the reducing end of lactose into a fructose moiety, directly forming this compound.[16][17] This pathway is advantageous as it does not require an additional fructose substrate and avoids the complex mixture of by-products seen in transgalactosylation, simplifying downstream processing.[18] While CEs can also catalyze the C2-epimerization of lactose to form epilactose, certain CEs, particularly from thermophilic microorganisms, show significant isomerization activity.[16][19]

Caption: Cellobiose 2-Epimerase pathway for this compound synthesis.

Enzyme Sources and Performance

Cellobiose 2-epimerases have been identified in various microorganisms. Thermostable CEs, such as the one from Dictyoglomus thermophilum, are particularly attractive for industrial applications due to their ability to operate at high temperatures, which can increase reaction rates and solubility of lactose.[19][20] Recent studies have focused on discovering novel CEs and improving their catalytic efficiency and thermostability through protein engineering and semi-rational mutagenesis.[17][19][21]

Quantitative Data for Cellobiose 2-Epimerase Pathway

The CE-catalyzed isomerization of lactose can achieve significantly higher product concentrations and conversion rates compared to the transgalactosylation pathway.

| Enzyme Source | Enzyme Form | Key Reaction Conditions | Max. This compound Yield/Concentration | Conversion Rate | Reference |

| Clostridium disporicum | Whole-cell (E. coli) | 2 M Lactose, 60°C, pH 7.5 | 496.3 g/L (1.45 M) | 72.5% | [21] |

| Dictyoglomus thermophilum (A242L mutant) | Whole-cell (E. coli) | 200 g/L Lactose, 80°C, pH 7.0, 4 h | 64.52% yield | Not specified | [19] |

| Caldicellulosiruptor saccharolyticus | Permeabilized cells (E. coli) | 600 g/L Lactose, 80°C, pH 7.5, 2 h | 390.59 g/L | 65.1% | [11] |

Experimental Protocol: this compound Synthesis Using Whole-Cell Biocatalyst

This protocol is a representative method for this compound synthesis using recombinant E. coli cells expressing a cellobiose 2-epimerase, based on methodologies from recent studies.[19][21]

-

Biocatalyst Preparation:

-

Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for the desired cellobiose 2-epimerase (e.g., from Clostridium disporicum).

-

Cultivate the recombinant E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue cultivation at a lower temperature (e.g., 20°C) for several hours (e.g., 16 h).

-

Harvest the cells by centrifugation, wash with buffer (e.g., 50 mM PIPES, pH 7.0), and use them directly as a whole-cell biocatalyst.[21]

-

-

Reaction Setup:

-

Prepare the reaction mixture in a temperature-controlled vessel. For example, to a final volume of 50 mL, add lactose to a final concentration of 2 M (approx. 684 g/L).[21]

-

Resuspend the prepared whole-cell biocatalyst in the lactose solution.

-

-

Biotransformation:

-

Incubate the reaction mixture at the optimal temperature and pH for the specific enzyme (e.g., 60°C, pH 7.5).[21] Maintain agitation to ensure a uniform suspension.

-

-

Sampling and Analysis:

-

Withdraw aliquots at different time points.

-

Terminate the reaction by boiling the sample for 10 minutes, followed by centrifugation to remove the cell debris.

-

Analyze the supernatant for this compound, lactose, and epilactose content using HPLC equipped with a refractive index (RI) detector and a suitable column (e.g., Shodex VG-50-4E).[17]

-

Comparison of Pathways and Future Perspectives

Both enzymatic pathways offer a safer and more environmentally friendly alternative to chemical synthesis.[1] The β-galactosidase transgalactosylation route is well-established and uses enzymes that are commercially available and have GRAS (Generally Recognized As Safe) status.[8][22] However, its primary drawbacks are the requirement for fructose and the production of a complex mixture of oligosaccharides, which complicates purification and can lower the final this compound yield.[3][11]

The cellobiose 2-epimerase isomerization pathway is a more direct and efficient method, potentially leading to higher yields and simpler downstream processing.[22] The main challenges for this route are the limited commercial availability of the enzyme and the fact that many CEs are produced in non-GRAS organisms, which may require further regulatory approval for food and pharmaceutical applications.[11]

Future research will likely focus on the discovery of novel CEs from GRAS organisms, the improvement of enzyme characteristics (such as thermostability and selectivity for isomerization over epimerization) through protein engineering, and the optimization of reaction conditions in cost-effective reactor systems like enzymatic membrane reactors.[17][19][23] These advancements will be crucial for developing a competitive and sustainable industrial process for high-purity this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic production of this compound and 1-lactulose: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of this compound in Continuous Stirred Tank Reactor With β-Galactosidase of Apergillus oryzae Immobilized in Monofunctional Glyoxyl Agarose Support [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound production by beta-galactosidase in permeabilized cells of Kluyveromyces lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kiche.or.kr [kiche.or.kr]

- 11. researchgate.net [researchgate.net]

- 12. Batch and continuous synthesis of this compound from whey lactose by immobilized β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Abstract 237 - Enzymatic synthesis of this compound from lactose and fructose by commercial β_ Galactosidase from Klyveromyces lactis [skoge.folk.ntnu.no]

- 14. pubs.acs.org [pubs.acs.org]

- 15. frontiersin.org [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. WO2012115390A9 - Method for preparing this compound from lactose using cellobiose 2-epimerase or n-acetyl glucosamin 2-epimerase - Google Patents [patents.google.com]

- 19. Improved biosynthesis of this compound by a novel thermostable cellobiose-2-epimerase generated through semi-rational mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Production of this compound from lactose using a novel cellobiose 2-epimerase from Clostridium disporicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. discovery.researcher.life [discovery.researcher.life]

The Core of Prebiotic Action: A Technical Guide to Lactulose Metabolism by Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactulose, a synthetic disaccharide composed of galactose and fructose, is a widely utilized compound in clinical practice for the treatment of constipation and hepatic encephalopathy. Beyond its established therapeutic roles, this compound is a potent prebiotic, selectively stimulating the growth and metabolic activity of beneficial microorganisms within the human gut. This technical guide provides an in-depth exploration of the microbial metabolism of this compound, detailing the key bacterial species involved, the intricate enzymatic and transport pathways, and the spectrum of metabolic end-products that mediate its physiological effects. We present quantitative data from key studies, detailed experimental protocols for investigating this metabolism, and visual diagrams of the core biological processes to serve as a comprehensive resource for researchers in microbiology, gastroenterology, and pharmacology.

Key Bacterial Species in this compound Metabolism

This compound is not hydrolyzed by human intestinal enzymes and thus reaches the colon intact, where it becomes a substrate for saccharolytic bacteria.[1] Metabolism is primarily carried out by species possessing the enzyme β-galactosidase. However, the gut microbial ecosystem's response to this compound is complex, involving both primary degraders and secondary consumers through metabolic cross-feeding.

Primary this compound Fermenters: A broad range of gut bacteria can directly utilize this compound. Key genera include:

-

Bifidobacterium: Widely recognized as the primary beneficiaries of this compound supplementation. Species such as Bifidobacterium longum, B. adolescentis, and B. bifidum are potent this compound metabolizers.[2][3][4]

-

Lactobacillus: Various species, including L. acidophilus and L. casei, effectively ferment this compound.[5][6]

-

Collinsella: Notably, Collinsella aerofaciens has been identified as a significant this compound degrader.[7]

-

Other Genera: Studies have demonstrated this compound utilization by species within Bacteroides, Clostridium, Enterococcus, Faecalibacterium, and Streptococcus.[5] An extensive in vitro screening of 64 intestinal bacterial strains identified significant this compound fermentation by numerous species within these genera.

Metabolic Cross-Feeding and Secondary Consumers: The fermentation of this compound by primary degraders produces metabolites, primarily acetate and lactate, which serve as substrates for other beneficial bacteria. This process of cross-feeding is crucial for the production of butyrate, a key energy source for colonocytes.

-

Faecalibacterium prausnitzii: This prominent butyrate producer cannot directly metabolize many complex carbohydrates but efficiently utilizes acetate produced by bifidobacteria to synthesize butyrate.[8]

-

Anaerostipes and Anaerobutyricum species: These bacteria are also key players in converting lactate and acetate into butyrate.[9]

-

Lactococcus lactis: This species cannot degrade this compound itself, but its growth is significantly boosted in the presence of this compound-degrading bacteria like B. adolescentis or C. aerofaciens, demonstrating indirect benefits through inter-species facilitation.[7]

Quantitative Data on this compound Fermentation

The efficiency of this compound degradation and the profile of resulting metabolites can vary significantly depending on the composition of the individual's gut microbiota and the specific bacterial species involved.

Table 1: this compound Degradation by Human Fecal Microbiota

| Donor Group | Mean this compound Degradation (%) (after 6h incubation) | Standard Deviation (%) |

| Healthy Adults (n=6) | 41.5 | 12.5 |

| Data sourced from an ex vivo anaerobic incubation study with fresh fecal samples.[7][10] |

Table 2: this compound Utilization by Pure Strains of Gut Bacteria

| Bacterial Species | Percentage Utilization of this compound | Gas Production |

| High Utilizers (>50%) | ||

| Clostridium perfringens | 64.3 | + |

| Bifidobacterium bifidum | 55.0 | - |

| Lactobacillus acidophilus | 52.1 | - |

| Moderate Utilizers (20-50%) | ||

| Bacteroides fragilis | 33.6 | + |

| Bifidobacterium adolescentis | 32.0 | - |

| Clostridium difficile | 25.5 | + |

| Lactobacillus casei | 22.4 | - |

| Low Utilizers (5-20%) | ||

| Bacteroides vulgatus | 19.0 | + |

| Streptococcus faecalis | 7.0 | - |

| Escherichia coli | 5.5 | + |

| Non-Utilizers (<5%) | ||

| Eubacterium aerofaciens | 1.8 | - |

| Methanobrevibacter smithii | 0.0 | - |

| Adapted from a comprehensive in vitro study culturing 64 intestinal strains in this compound-containing media.[5] |

Table 3: Cumulative Metabolite Production from this compound in an In Vitro Colon Model (TIM-2)

| Daily this compound Dose | Total SCFA (mmol) | Total BCFA (mmol) | Total Lactate (mmol) |

| Control (0 g) | 332 ± 34 | 8.4 ± 4.2 | 5.8 ± 2.2 |

| 2 g | 451 ± 3 | 4.6 ± 2.2 | 3.8 ± 1.9 |

| 3 g | 399 ± 21 | 2.8 ± 0.8 | 17.9 ± 10.0 |

| 4 g | 427 ± 76 | 2.3 ± 0.7 | 60.7 ± 36.2 |

| 5 g | 471 ± 12 | 1.5 ± 0.2 | 55.7 ± 31.0 |

| Data represent mean cumulative production ± SD over a 120-hour test period in the TIM-2 model inoculated with human fecal microbiota.[11] BCFA = Branched-Chain Fatty Acids. |

Molecular Mechanisms and Metabolic Pathways

The metabolism of this compound involves sophisticated transport systems, specific enzymes, and well-defined fermentation pathways that vary between bacterial genera.

Uptake and Hydrolysis

The initial steps of this compound metabolism are its transport into the bacterial cell and subsequent cleavage into its constituent monosaccharides, galactose and fructose.

-

Transport in Bifidobacterium : Bifidobacterium species, such as B. longum, employ a high-affinity ATP-binding cassette (ABC) transporter system for this compound uptake. A key component of this system is a solute-binding protein (SBP), termed LT-SBP, which is primarily involved in capturing this compound for transport into the cell. The abundance of genes encoding these LT-SBP orthologues in an individual's gut microbiota may determine their "responder" status to this compound supplementation.[4][12]

-

Hydrolysis : Once inside the cell, this compound is hydrolyzed by the enzyme β-galactosidase . This enzyme cleaves the β-1,4-glycosidic bond linking galactose and fructose.[1]

Fermentation of Monosaccharides in Bifidobacterium

Bifidobacterium species metabolize hexoses through a unique pathway known as the "bifid shunt" or fructose-6-phosphate phosphoketolase pathway. This pathway is a hallmark of the genus and results in a high theoretical yield of acetate.

-

Galactose Metabolism: Galactose enters the bifid shunt after being converted to glucose-6-phosphate via the Leloir pathway.

-

Fructose Metabolism: Fructose is phosphorylated to fructose-6-phosphate and directly enters the shunt.

-

The Bifid Shunt: In this key pathway, fructose-6-phosphate is cleaved by the enzyme fructose-6-phosphate phosphoketolase into erythrose-4-phosphate and acetyl-phosphate. Further enzymatic steps convert these intermediates into pyruvate and more acetyl-phosphate.

-

End Products: Acetyl-phosphate is primarily converted to acetate , generating ATP. Pyruvate is converted to lactate . The typical molar ratio of acetate to lactate produced from glucose fermentation is 3:2.[13][14]

Cross-Feeding and Butyrate Synthesis

Butyrate is a critical SCFA for colonic health, serving as the primary fuel for epithelial cells and possessing anti-inflammatory properties. While primary this compound fermenters like bifidobacteria do not produce butyrate, their metabolic byproducts are essential substrates for butyrogenic bacteria.

-

Acetate and Lactate Utilization: Butyrate-producing bacteria, such as Faecalibacterium prausnitzii and Anaerostipes caccae, take up acetate and lactate from the colonic lumen.

-

Butyryl-CoA Pathway: These bacteria utilize the acetyl-CoA pathway, where two molecules of acetyl-CoA (derived from acetate or the conversion of lactate to pyruvate and then to acetyl-CoA) are condensed to form butyryl-CoA.

-

Final Step: Butyryl-CoA is then converted to butyrate via the enzyme butyryl-CoA:acetate CoA-transferase, a step that consumes acetate.[8][9][15]

Experimental Protocols for Studying this compound Metabolism

Investigating the complex interactions between this compound and the gut microbiota requires specialized methodologies. This section outlines the core principles of several key experimental approaches.

In Vitro Dynamic Gut Model (TIM-2)

The TNO Intestinal Model-2 (TIM-2) is a sophisticated, computer-controlled system that simulates the conditions of the human proximal colon. It is an invaluable tool for studying the dose-dependent effects of substrates like this compound on microbial composition and metabolic output in a controlled environment.[16][17][18]

Protocol Outline:

-

Inoculation: The system is inoculated with a standardized, pooled human fecal slurry to ensure a complex and representative starting microbiota.

-

Adaptation Period (16h): The microbiota is allowed to stabilize and adapt to the in vitro environment while being fed a standard ileal efflux medium (SIEM).

-

Starvation Period (2-4h): Feeding is paused to allow for the fermentation of residual carbohydrates.

-

Treatment Period (e.g., 72-120h): The standard medium is replaced with a test medium containing the desired concentration of this compound.

-

Parameter Control: Throughout the experiment, key physiological parameters are maintained:

-

Temperature: 37°C

-

pH: Controlled at ~5.8 (typical for the proximal colon) via the automated addition of NaOH.

-

Anaerobiosis: A strict anaerobic environment is maintained by a constant flush of N₂ gas.

-

-

Metabolite Removal: A dialysis system with a semipermeable membrane continuously removes fermentation products (e.g., SCFAs), simulating absorption in the colon and preventing product inhibition.

-

Sampling: Luminal contents (for microbiota analysis) and dialysate (for metabolite analysis) are collected at regular intervals (e.g., every 24 hours).

Activity-Based Cell Sorting Techniques

To identify precisely which bacteria are actively metabolizing this compound within a complex community, activity-based cell sorting methods are employed. These techniques link physiological function (activity) to identity (sequence).

RACS uses Raman microspectroscopy to identify and isolate cells that have incorporated a stable isotope probe, indicating metabolic activity.[19][20][21]

Protocol Outline:

-

Stable Isotope Probing (SIP): A fecal slurry is incubated anaerobically with this compound in a medium containing a stable isotope, typically heavy water (D₂O).

-

Metabolic Incorporation: Metabolically active bacteria that are growing and synthesizing new cellular components will incorporate deuterium (D) from the D₂O into their biomass (e.g., into C-D bonds in proteins and lipids).

-

Raman Microspectroscopy: The sample is loaded into a microfluidic device. Individual cells are passed through a laser beam. The Raman spectrum of each cell is measured.

-

Identification: Deuterated (active) cells are identified by a characteristic peak in the "silent region" of the Raman spectrum (2,040–2,300 cm⁻¹) corresponding to the C-D bond vibration.

-

Sorting: When a deuterated cell is detected, optical tweezers are activated to physically move the target cell into a separate collection channel.

-

Downstream Analysis: The sorted, live cells can be cultivated for further physiological characterization or subjected to genomic analysis (e.g., 16S rRNA gene sequencing or single-cell genomics) to determine their identity.

BONCAT identifies translationally active cells (i.e., those actively synthesizing proteins) by incorporating a modified amino acid, which is then fluorescently tagged for sorting.[22][23]

Protocol Outline:

-

Incubation with Analog: A fecal slurry is incubated with this compound and a non-canonical amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), which contains a bioorthogonal functional group (an azide or alkyne).

-

Protein Synthesis Incorporation: Translationally active bacteria incorporate the analog into newly synthesized proteins in place of methionine.

-

Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow entry of the fluorescent probe.

-

Click Chemistry Reaction: A fluorescent probe containing the complementary bioorthogonal group (e.g., an alkyne-bearing fluorophore for an azide-containing analog) is added. A copper-catalyzed "click" reaction covalently links the fluorophore to the incorporated analog.

-

Fluorescence-Activated Cell Sorting (FACS): The cell suspension is run through a flow cytometer. Cells are passed single-file through a laser, and the fluorescence of each cell is measured.

-

Sorting and Analysis: Cells exhibiting fluorescence above a certain threshold (BONCAT-positive) are electrostatically deflected and collected. The sorted population, representing the translationally active community, can then be identified via 16S rRNA gene sequencing.

Conclusion

The metabolism of this compound by the gut microbiota is a multi-step, multi-species process that underscores the intricate metabolic interplay within the colonic ecosystem. The primary fermentation by Bifidobacterium, Lactobacillus, and other saccharolytic species initiates a cascade of events, leading to the production of beneficial SCFAs, including butyrate, through cross-feeding interactions. Understanding the specific bacterial players, their metabolic pathways, and the quantitative outcomes of this fermentation is critical for optimizing the use of this compound as a prebiotic and for developing novel microbiota-targeted therapeutic strategies. The advanced experimental methodologies outlined in this guide provide the necessary tools for researchers and drug development professionals to further unravel the complexities of this compound metabolism and harness its potential for improving human health.

References

- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifidobacteria metabolize this compound to optimize gut metabolites and prevent systemic infection in liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Bifidobacterium response to this compound ingestion in the gut relies on a solute-binding protein-dependent ABC transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound on biotransformation of isoflavone glycosides to aglycones in soymilk by lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound selectively stimulates members of the gut microbiota, as determined by multi-modal activity-based sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lactate- and acetate-based cross-feeding interactions between selected strains of lactobacilli, bifidobacteria and colon bacteria in the presence of inulin-type fructans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Fermentation of Glucose, Lactose, Galactose, Mannitol, and Xylose by Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two Routes of Metabolic Cross-Feeding between Bifidobacterium adolescentis and Butyrate-Producing Anaerobes from the Human Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The TNO In Vitro Model of the Colon (TIM-2) - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. What is the TIM-2 system? An in-vitro model of the colon - Solabia Nutrition [solabianutrition.com]

- 19. stockerlab.ethz.ch [stockerlab.ethz.ch]

- 20. researchgate.net [researchgate.net]

- 21. Raman-activated sorting of antibiotic-resistant bacteria in human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Translational activity is uncoupled from nucleic acid content in bacterial cells of the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. BONCAT-FACS-Seq reveals the active fraction of a biocrust community undergoing a wet-up event - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Therapeutic Disaccharide: An In-depth Technical History of Lactulose's Discovery and Medical Integration

A comprehensive guide for researchers, scientists, and drug development professionals on the origins and evolution of lactulose as a key therapeutic agent.

This technical guide delves into the scientific journey of this compound, from its initial chemical synthesis to its establishment as a cornerstone therapy for constipation and hepatic encephalopathy. We will explore the pivotal experiments, quantitative outcomes, and the elucidation of its mechanisms of action that have solidified its place in modern medicine.

The Dawn of this compound: From Chemical Curiosity to a "Bifidus Factor"

This compound (4-O-β-D-galactopyranosyl-D-fructose) was first synthesized in 1930 by Montgomery and Hudson.[1] Initially, it was a chemical curiosity, a disaccharide formed from the isomerization of lactose. For over two decades, its biological significance remained largely unexplored.

The first hint of its therapeutic potential emerged in the mid-20th century with the growing interest in gut microbiology. In 1957, the Austrian pediatrician Ferdinand Petuely conducted a landmark study that would redefine this compound's role.[1] He investigated the differences in the intestinal flora of breastfed and formula-fed infants, noting the predominance of Bifidobacterium in breastfed infants, which was believed to be beneficial.

Petuely's Infant Formula Experiments: The Discovery of a Prebiotic

Petuely's pioneering work involved the supplementation of infant formula with this compound. His research laid the foundation for the concept of prebiotics.

-

Objective: To determine if the addition of this compound to infant formula could replicate the "bifidus-positive" gut microbiota observed in breastfed infants.

-

Subjects: Over 300 formula-fed infants.[1]

-

Methodology:

-

A standard cow's milk-based infant formula was prepared.

-

This compound was added to the experimental formula at a concentration of 1.2 grams per 70 kcal.[1]

-

Infants were divided into a control group (standard formula) and an experimental group (this compound-supplemented formula).

-

Fecal samples were collected from both groups of infants.

-

Bacteriological analysis of the fecal samples was performed to identify and quantify the predominant bacterial genera. While the precise bacteriological techniques of the 1950s were rudimentary by modern standards, they likely involved selective culture media to differentiate and estimate the populations of key bacteria such as Bifidobacterium (then often referred to as Lactobacillus bifidus) and coliforms.

-

-

Key Findings: The infants receiving the this compound-supplemented formula exhibited a gut microbiota dominated by Bifidobacterium, closely resembling that of breastfed infants.[1] This led Petuely to coin the term "bifidus factor" to describe this compound's effect.

This compound as a Therapeutic Agent: The Treatment of Constipation

Following the discovery of its prebiotic properties, the logical next step was to investigate this compound's potential as a laxative. In 1959, Mayerhofer and Petuely published the first report on the use of this compound for the regulation of bowel movements in adults.

Early Clinical Trials in Constipation

The initial studies focused on the osmotic effects of this compound and its ability to soften stools and increase the frequency of bowel movements.

-

Objective: To assess the efficacy and safety of this compound in the treatment of chronic constipation.

-

Subjects: Adult patients with a clinical diagnosis of chronic constipation.

-

Methodology:

-

Study Design: Early trials were often open-label or single-blinded. Later studies, such as the one by Wesselius-de Casparis et al. in 1968, employed a more rigorous double-blind, placebo-controlled design.

-

Intervention: Patients received daily doses of this compound syrup, typically ranging from 15 to 60 mL.

-

Control: In controlled studies, a placebo syrup (e.g., glucose or sorbitol) was used.

-

Data Collection: Patients or nursing staff maintained diaries to record the frequency and consistency of bowel movements. Stool weight and water content were also measured in some studies.

-

Clinical Assessment: Physicians evaluated symptoms such as straining, abdominal discomfort, and the need for enemas.

-

Quantitative Outcomes from Early Constipation Trials

The following table summarizes key quantitative data from early and subsequent clinical trials on the use of this compound for constipation.

| Study/Parameter | This compound Group | Control/Placebo Group | p-value | Reference |

| Wesselius-de Casparis et al. (1968) | ||||

| Mean number of bowel movements per day | Increased Significantly | No significant increase | < 0.02 | [2] |

| Percentage of days with at least one bowel movement | Significantly Higher | Lower | < 0.05 | [2] |

| Fecal impactions | 6 | 66 | < 0.015 | [2] |

| Bass et al. (1981) | ||||

| Stool frequency (movements/week) - Baseline | 1.6 | 1.4 | - | [3] |

| Stool frequency (movements/week) - Week 1 | 4.5 | 2.8 | - | [3] |

A Paradigm Shift: this compound in the Management of Hepatic Encephalopathy

The most significant and unexpected application of this compound came in 1966, when the Swiss physician Johannes Bircher and his colleagues reported its successful use in the treatment of hepatic encephalopathy (HE).[4] HE is a neuropsychiatric syndrome caused by severe liver dysfunction, leading to the accumulation of toxins, most notably ammonia, in the bloodstream.

The First Clinical Application in Hepatic Encephalopathy

Bircher's initial study was a case series, but it laid the groundwork for a new therapeutic strategy for this debilitating condition.

-

Objective: To evaluate the effect of this compound on the clinical and biochemical parameters of patients with chronic portal-systemic encephalopathy.

-

Subjects: Patients with diagnosed liver cirrhosis and recurrent episodes of HE.

-

Methodology:

-

Patients were hospitalized and their clinical status, including mental state and the presence of asterixis ("flapping tremor"), was closely monitored.

-

This compound was administered orally in daily doses sufficient to induce 2-3 soft stools per day.

-

Blood ammonia levels were measured before and during this compound treatment.

-

Electroencephalograms (EEGs) were performed to assess changes in brain wave activity, a common indicator of HE severity.

-

Stool pH was measured to determine the effect of this compound on the colonic environment.

-

-

Key Findings: this compound administration led to a marked improvement in the patients' mental status, a reduction in asterixis, and a decrease in blood ammonia levels. The stool pH also became more acidic.

Elucidating the Mechanism of Action in Hepatic Encephalopathy

Subsequent studies by Elkington et al. (1969) and Simmons et al. (1970) in the form of controlled clinical trials further solidified the efficacy of this compound in HE and helped to unravel its complex mechanism of action.[2][5]

Quantitative Outcomes from Early Hepatic Encephalopathy Trials

The following table summarizes key quantitative data from early clinical trials on the use of this compound for hepatic encephalopathy.

| Study/Parameter | This compound Group | Control/Placebo Group | Key Finding | Reference |

| Controlled Studies (General Finding) | ||||

| Blood Ammonia Level Reduction | 25% to 50% | - | Significant reduction from baseline | [6] |

| Elkington et al. (1969) | ||||

| Arterial Ammonia Levels | Lowered | Higher | This compound was effective in reducing ammonia | [7] |

| Stool pH | Lowered | Higher | This compound acidified the colon | [7] |

| Conn et al. (Comparative Trial) | ||||

| Mean Stool pH | 5.5 | 6.1 (Neomycin-Sorbitol) | This compound significantly lowered stool pH | [8] |

| Efficacy in Improving HE | 90% | 83% (Neomycin-Sorbitol) | Both treatments were effective | [8] |

Mechanisms of Action: A Multi-pronged Approach

The therapeutic effects of this compound in both constipation and hepatic encephalopathy stem from its unique property of being indigestible by human intestinal enzymes, allowing it to reach the colon intact. There, it is metabolized by the gut microbiota, leading to a cascade of beneficial effects.

Signaling Pathways and Physiological Effects

The following diagrams illustrate the key mechanisms of action of this compound.

Caption: Overview of this compound's Mechanism of Action.

Caption: this compound's Mechanism in Hepatic Encephalopathy.

Caption: this compound's Mechanism in Treating Constipation.

Conclusion: An Enduring Legacy in Gastroenterology and Hepatology

From its humble beginnings as a synthetic disaccharide, this compound has carved out an indispensable role in the management of two disparate yet common clinical conditions. The pioneering work of Petuely, Bircher, and other early researchers transformed this simple sugar into a powerful therapeutic tool. Its multifaceted mechanism of action, centered on its interaction with the gut microbiota, continues to be an area of active research, with potential new applications on the horizon. This in-depth historical and technical overview provides a foundation for understanding the evolution of this compound and its enduring importance in the pharmaceutical landscape.

References

- 1. Review of history and mechanisms of action of this compound (4-O-β-D-Galactopyranosyl-β-D-fructofuranose): present and future applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of chronic portal-systemic encephalopathy. A double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of chronic portal-systemic encephalopathy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A controlled clinical trial of this compound in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound in cirrhosis: Current understanding of efficacy, mechanism, and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of this compound and neomycin in the treatment of chronic portal-systemic encephalopathy. A double blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactulose as a Prebiotic Bifidogenic Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactulose, a synthetic disaccharide, is a well-established prebiotic known for its selective stimulation of beneficial gut bacteria, particularly Bifidobacterium species. This technical guide provides an in-depth analysis of this compound as a bifidogenic factor, detailing its mechanism of action, metabolic fate, and impact on the gut microbiome and host health. This document summarizes quantitative data from key clinical and in vitro studies, outlines detailed experimental protocols for assessing prebiotic effects, and presents visual representations of the core signaling pathways and experimental workflows involved in this compound research.

Introduction

This compound (4-O-β-D-galactopyranosyl-D-fructose) is a non-digestible oligosaccharide that resists hydrolysis by human intestinal enzymes, allowing it to reach the colon intact.[1] In the colon, it is selectively fermented by saccharolytic bacteria, leading to a significant shift in the composition and activity of the gut microbiota.[1][2] This selective fermentation, primarily by Bifidobacterium and Lactobacillus species, underpins its classification as a prebiotic.[3][4] The term "bifidogenic factor" was coined to describe substances like this compound that promote the growth of bifidobacteria.[3] The fermentation of this compound results in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which exert a range of beneficial effects on the host.[3][5] This guide will explore the scientific evidence supporting the role of this compound as a potent bifidogenic prebiotic.

Mechanism of Action and Metabolism

This compound exerts its prebiotic and bifidogenic effects through a multi-faceted mechanism:

-

Selective Fermentation: Bifidobacterium species possess the necessary enzymatic machinery, including β-galactosidase, to hydrolyze the β-1,4-glycosidic bond in this compound, releasing galactose and fructose for fermentation.[6] This provides a competitive advantage to these bacteria in the presence of this compound.

-

Production of Short-Chain Fatty Acids (SCFAs): The primary end-products of this compound fermentation by bifidobacteria are acetate and lactate.[2][7] Other bacteria can further metabolize these products, leading to the formation of propionate and butyrate.[7]

-

Lowering of Colonic pH: The accumulation of SCFAs and lactate lowers the pH of the colonic environment.[3][8] This acidic milieu inhibits the growth of pH-sensitive pathogenic and putrefactive bacteria, such as certain species of Clostridium and Enterobacteriaceae.[3][8]

-

Osmotic Effect: Unfermented this compound and the generated SCFAs increase the osmotic pressure in the colonic lumen, leading to an influx of water and a laxative effect at higher doses.[9]

dot

Quantitative Data on Bifidogenic Effects of this compound

Numerous studies have quantified the bifidogenic effects of this compound. The following tables summarize key findings from both in vivo (human clinical trials) and in vitro studies.

Table 1: In Vivo Studies on the Effect of this compound on Fecal Bifidobacterium Counts

| Study Reference | This compound Dose | Duration | Study Population | Baseline Bifidobacterium Count (log CFU/g feces) | Post-intervention Bifidobacterium Count (log CFU/g feces) | Fold Change/Increase |

| Bouhnik et al. (2004)[10][11] | 10 g/day | 6 weeks | 16 healthy volunteers | 8.25 ± 0.53 | 9.54 ± 0.28 | ~19.5-fold increase |

| Terada et al. (1992)[3] | 3 g/day | 2 weeks | 8 healthy volunteers | 9.7 ± 0.1 | 10.4 ± 0.1 | ~5-fold increase |

| Hara et al. (1997)[3][4] | 4 g/day | 2 weeks | 69 healthy volunteers | 22.4% of total bacteria | 50.5% of total bacteria | 2.25-fold increase in proportion |

| Ballongue et al. (1997)[3] | 10 g/day | 4 weeks | 20 healthy volunteers | 8.8 ± 0.5 | 9.3 ± 0.3 | ~3.2-fold increase |

| Oku et al. (2018)[3] | 1 g/day | 2 weeks | Healthy Japanese adults | 9.93 ± 0.57 | 10.10 ± 0.40 | ~1.5-fold increase |

| Oku et al. (2018)[3] | 2 g/day | 2 weeks | Healthy Japanese adults | 9.95 ± 0.63 | 10.23 ± 0.53 | ~1.9-fold increase |

| Oku et al. (2018)[3] | 3 g/day | 2 weeks | Healthy Japanese adults | 10.09 ± 0.51 | 10.38 ± 0.28 | ~2-fold increase |

| Sawada et al. (2021)[12] | 2 g/day | 2 weeks | 60 healthy Japanese women | - | Significant increase in B. adolescentis, B. catenulatum, and B. longum groups | - |

| Ito et al. (2022)[13] | 4 g/day | 2 weeks | Healthy Japanese adults | 10.27 ± 0.10 | 10.59 ± 0.10 | ~2.1-fold increase |

Table 2: In Vitro Studies on the Effect of this compound on SCFA Production

| Study Reference | This compound Concentration/Dose | Fermentation System | Acetate Production (mmol) | Propionate Production (mmol) | Butyrate Production (mmol) | Total SCFA Production (mmol) |

| Bothe et al. (2017)[7] | 2 g/day | TIM-2 model | Increased | - | - | Increased |

| Bothe et al. (2017)[7] | 3 g/day | TIM-2 model | Increased | - | Increased | Increased |

| Bothe et al. (2017)[7] | 4 g/day | TIM-2 model | Increased | - | Increased | Increased |

| Bothe et al. (2017)[7] | 5 g/day | TIM-2 model | Markedly Increased | - | Increased | Markedly Increased |

| Mortensen et al. (1988)[14] | - | In vitro fecal incubation | Increased | - | - | - |

| Bothe et al. (2020)[15] | 10 g (equivalent) | TIM-2 model | - | - | - | 560 ± 20 |

| Terada et al. (1993)[16] | 2.5-10 mg/mL | In vitro fecal cultures | - | - | - | Dose-dependent increase |

Signaling Pathways Modulated by this compound-Derived Metabolites

The SCFAs produced from this compound fermentation act as signaling molecules that influence various physiological processes in the host, particularly in intestinal epithelial cells.

dot

-

G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate are ligands for GPCRs, primarily GPR43 (also known as FFAR2) and GPR41 (FFAR3), expressed on the surface of intestinal epithelial and immune cells.[17][18][19] Activation of these receptors can modulate inflammatory responses, often leading to a decrease in the production of pro-inflammatory cytokines through inhibition of the NF-κB pathway.[18][20]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate, and to a lesser extent propionate, can enter intestinal epithelial cells and inhibit the activity of histone deacetylases.[20][21] This leads to hyperacetylation of histones, altering gene expression. This mechanism is linked to the upregulation of genes involved in cell cycle arrest, apoptosis of cancerous cells, and the expression of tight junction proteins, thereby enhancing intestinal barrier function.[21]

-

Enhanced Intestinal Barrier Function: this compound-derived butyrate has been shown to enhance the intestinal barrier by increasing the expression of tight junction proteins like claudin-1. It also stimulates the production of mucin (MUC2) by goblet cells, which forms a protective mucus layer.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the prebiotic and bifidogenic potential of this compound.

dot

In Vitro Fermentation of this compound Using Fecal Microbiota

This protocol simulates the fermentation of this compound in the human colon.

Materials:

-

Fresh human fecal samples from healthy donors (screened for antibiotic use).

-

Anaerobic chamber.

-

Basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

-

This compound solution (sterile).

-

Sterile, anaerobic culture tubes or a multi-well plate.

-

Phosphate-buffered saline (PBS), anaerobic.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) fecal slurry.

-

Inoculation: Add the fecal slurry to the basal medium in culture tubes or wells to a final concentration of 1-5% (v/v).

-

Substrate Addition: Add the sterile this compound solution to the desired final concentration (e.g., 1-2% w/v). Include a control with no added carbohydrate.

-

Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.

-

Sampling: At various time points (e.g., 0, 12, 24, 48 hours), collect aliquots for pH measurement, bacterial DNA extraction, and SCFA analysis.

Quantification of Bifidobacterium in Fecal Samples by qPCR

This method allows for the specific and sensitive quantification of Bifidobacterium species.

Materials:

-

Fecal samples (from in vivo studies or in vitro fermentations).

-

DNA extraction kit suitable for fecal samples (e.g., QIAamp DNA Stool Mini Kit).

-

qPCR instrument.

-

qPCR master mix (containing DNA polymerase, dNTPs, and buffer).

-

Genus-specific primers and probe for Bifidobacterium (targeting the 16S rRNA gene or other specific genes like groEL).

-

Standard DNA from a known concentration of Bifidobacterium cells for generating a standard curve.

Procedure:

-

DNA Extraction: Extract total bacterial DNA from fecal samples according to the manufacturer's protocol of the chosen DNA extraction kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, probe, and template DNA.

-

Standard Curve: Prepare a serial dilution of the standard Bifidobacterium DNA to generate a standard curve for absolute quantification.

-

qPCR Amplification: Run the qPCR reaction using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for the samples and standards. Use the standard curve to calculate the number of Bifidobacterium gene copies in each sample, which can then be converted to cell numbers per gram of feces.

Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)

This protocol is used to quantify the major SCFAs produced during fermentation.

Materials:

-

Supernatants from fecal fermentation cultures or aqueous extracts from fecal samples.

-

Internal standard (e.g., 2-ethylbutyric acid).

-

Acidifying agent (e.g., hydrochloric acid or metaphosphoric acid).

-

Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., FFAP).

-

SCFA standards (acetate, propionate, butyrate, etc.).

Procedure:

-

Sample Preparation: Acidify the sample supernatant to protonate the SCFAs. Add the internal standard.

-

Extraction: Perform a liquid-liquid extraction of the SCFAs into the organic solvent.

-

Injection: Inject the organic phase containing the extracted SCFAs into the GC.

-

Chromatographic Separation: The SCFAs are separated on the GC column based on their volatility and interaction with the stationary phase.

-

Detection and Quantification: The FID detects the eluted SCFAs. The peak areas of the SCFAs are compared to the peak area of the internal standard and a standard curve generated from known concentrations of SCFA standards to quantify the concentration of each SCFA in the sample.

Conclusion

This compound stands as a well-characterized prebiotic with a potent bifidogenic effect. Its selective fermentation by Bifidobacterium species leads to a cascade of beneficial events within the colon, including the production of SCFAs, a reduction in luminal pH, and the inhibition of pathogenic bacteria. The quantitative data from numerous studies consistently demonstrate the ability of this compound, even at low doses, to significantly increase the population of beneficial bifidobacteria. The resulting metabolites, particularly butyrate, play a crucial role in maintaining gut homeostasis through the modulation of key signaling pathways that enhance intestinal barrier function and exert anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other prebiotics, facilitating further research and development in the field of functional foods and therapeutics targeting the gut microbiome.

References

- 1. doaj.org [doaj.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Low-Dose this compound as a Prebiotic for Improved Gut Health and Enhanced Mineral Absorption [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dose-Dependent Prebiotic Effect of this compound in a Computer-Controlled In Vitro Model of the Human Large Intestine [mdpi.com]

- 8. Effect of this compound intervention on gut microbiota and short chain fatty acid composition of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ingestion increases faecal bifidobacterial counts: a randomised double-blind study in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound ingestion causes an increase in the abundance of gut-resident bifidobacteria in Japanese women: a randomised, double-blind, placebo-controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound detoxifies in vitro short-chain fatty acid production in colonic contents induced by blood: implications for hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchopenworld.com [researchopenworld.com]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]